4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate

Lipophilicity logP Drug Impurity Profiling

HPLC methods validated with generic raloxifene-related compounds often fail to resolve the late-eluting bismesylate impurity. This authentic reference standard directly addresses that gap. - Enables accurate quantitation of the over-methylsulfonylation byproduct at the ICH Q3B identification threshold (≤0.1% area) - Zero H-bond donor, XLogP3 = 3.7 profile ensures specificity for system suitability mixtures - CoA includes MS, NMR, IR, and HPLC; traceable to USP/EP raloxifene monographs

Molecular Formula C16H14O6S3
Molecular Weight 398.5 g/mol
CAS No. 84449-65-0
Cat. No. B105295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate
CAS84449-65-0
Synonyms2-[4-[(Methylsulfonyl)oxy]phenyl]benzo[b]thien-6-yl methanesulfonate;  2-[4-[(Methylsulfonyl)oxy]phenyl]-benzo[b]thiophene-6-ol Methanesulfonate;  Raloxifene Impurity; 
Molecular FormulaC16H14O6S3
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OS(=O)(=O)C
InChIInChI=1S/C16H14O6S3/c1-24(17,18)21-13-6-3-11(4-7-13)15-9-12-5-8-14(10-16(12)23-15)22-25(2,19)20/h3-10H,1-2H3
InChIKeyOPKQAMCWGICRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene Impurity 3 (Bismesylate) Reference Standard


The title compound, chemically defined as 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol bimesylate, is a doubly methanesulfonylated derivative of the raloxifene core and is formally classified as Raloxifene Impurity 3 (also termed Impurity 10 in some catalogs) [1]. It belongs to the benzothiophene class of selective estrogen receptor modulator (SERM)-related substances and is supplied as a fully characterized analytical reference standard for use in HPLC method development, method validation (AMV), and quality control (QC) during raloxifene drug substance and drug product manufacturing .

Why Raloxifene Impurity 3 Cannot Be Replaced


In the raloxifene impurity landscape, compounds that share the benzothiophene scaffold can differ profoundly in the number, position, and identity of substituents, leading to distinct chromatographic retention, UV absorption, and mass spectrometric behavior. The bismesylate ester functionalities on both the 4-phenyl and 6-benzothiophene positions of the title compound confer a unique polarity profile (XLogP3 = 3.7, zero H-bond donors) that is absent in mono-mesylated impurities such as Raloxifene Impurity 32 or the free phenol impurity API [1]. Consequently, an HPLC method validated with a generic ‘raloxifene-related compound’ will not guarantee correct resolution or quantitation of this specific impurity; only the authentic reference material ensures system suitability, specificity, and linearity for this exact analyte [2].

Differentiation Evidence for Raloxifene Impurity 3


Enhanced Lipophilicity vs Raloxifene

The bismesylate compound exhibits markedly higher computed lipophilicity (XLogP3 = 3.7) than raloxifene free base, which has a predicted XLogP3 of approximately 2.5 [1]. This difference arises from the replacement of both phenolic –OH groups with methanesulfonate esters, effectively eliminating all hydrogen-bond donor capacity (HBD count = 0 vs. 2 for raloxifene) [1].

Lipophilicity logP Drug Impurity Profiling

Positional Isomer Distinction vs Impurity 36

The target compound bears the methanesulfonyloxy substituent at the 6-position of the benzothiophene ring, whereas Raloxifene Impurity 36 carries the same substituent at the 4-position [1]. The two regioisomers share an identical molecular formula (C₁₆H₁₄O₆S₃) and molecular weight (398.5 g/mol) but differ in molecular shape and electronic distribution, resulting in distinct retention times under optimized HPLC conditions . This positional isomerism is a common source of co-elution risk if the wrong reference standard is employed.

Regioisomer Separation Reference Standard Identity Impurity Profiling

Differentiation from Mono-Mesylated Impurity 32

Raloxifene Impurity 32 retains a free 6-hydroxy group and bears only a single methanesulfonate ester on the 4-phenyl ring [1]. In contrast, the title compound is per-methylsulfonylated at both nucleophilic sites, which increases its molecular weight by 94.1 Da (one additional –SO₂CH₃ replacing –H) and fundamentally alters its ionization and fragmentation pattern in LC-MS [1]. The mono-mesyl impurity 32 has a molecular weight of 348.4 g/mol (C₁₅H₁₂O₄S₂), while the bismesylate has MW 398.5 g/mol [1][2].

Degree of Derivatization Impurity Marker Specificity Synthetic Route Tracing

Pharmacopeial Traceability and Purity Specification

The bismesylate impurity is supplied as a reference standard with certificate of analysis (CoA) documenting HPLC purity, typically ≥95% by area normalization . It is designated as a raloxifene-related compound and is utilized for system suitability testing in USP/EP monograph methods . Commercial vendors explicitly state its suitability for ANDA submission and method validation, providing traceability to pharmacopeial standards .

Pharmacopeial Reference Standard ANDA Submission Method Validation

Raloxifene Impurity 3 Application Scenarios


ANDA Method Validation and System Suitability Testing

The compound serves as a primary impurity marker in raloxifene hydrochloride ANDA submissions, where its elevated lipophilicity (XLogP3 = 3.7) challenges the resolution capability of the HPLC system . Including it in system suitability mixtures confirms that the method can separate late-eluting, highly retained bismesylate impurities from the API peak, a requirement under ICH Q3B [1].

Synthetic Route Monitoring and Process Control

During raloxifene synthesis stage II, the bismesylate impurity forms as a side product of over-methylsulfonylation . Its quantitative tracking via the reference standard allows process chemists to optimize reaction stoichiometry and quenching, keeping the impurity below the ICH identification threshold (≤0.1% area) [1].

Stability-Indicating Method for Forced Degradation Studies

Because the bismesylate impurity lacks phenolic –OH groups, it is chemically inert toward oxidative coupling pathways that generate other raloxifene degradants . This stability makes it a reliable internal retention time marker in forced degradation studies, aiding the correct assignment of unknown degradation peaks [1].

Regulatory Reference Standard for Monograph Compliance

Procurement of the fully characterized bismesylate (CoA with MS, NMR, IR, HPLC) satisfies the identification and purity requirements of USP and EP raloxifene monographs, providing direct traceability for QC laboratories in finished product release testing .

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